molecular formula C20H17ClN2O4S B285276 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide

2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B285276
M. Wt: 416.9 g/mol
InChI Key: GKPIDFLEPHKJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the chloroacetylation of m-aminophenol. This reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The intermediate products are then subjected to further reactions, including sulfonylation and amidation, to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action for 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-hydroxyphenyl)acetamide: Similar structure but lacks the sulfonyl and methylanilino groups.

    4-chloro-3-[(methylanilino)sulfonyl]-N-(1-phenylethyl)benzamide: Similar functional groups but different substitution pattern.

Uniqueness

2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide

InChI

InChI=1S/C20H17ClN2O4S/c1-23(15-7-3-2-4-8-15)28(26,27)17-10-11-19(21)18(13-17)20(25)22-14-6-5-9-16(24)12-14/h2-13,24H,1H3,(H,22,25)

InChI Key

GKPIDFLEPHKJSI-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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